Thermodynamic Stability: α-Monohydrate vs. α-Trihydrate Solubility in Bayer Process Conditions
In sodium hydroxide solutions representative of the Bayer process, the heat of solution for α-aluminum monohydrate (analogous to boehmite) is 4.76 kcal/mol, which is 2.58 kcal/mol lower than that of α-aluminum trihydrate (analogous to gibbsite) at 7.34 kcal/mol [1]. This quantifies the significantly lower energy barrier for monohydrate dissolution, correlating with its thermodynamic stability as the dominant phase above 20°C. At temperatures exceeding 100°C, trihydrates undergo rapid and irreversible transformation to the monohydrate phase [1].
| Evidence Dimension | Heat of solution (ΔH_sol) in NaOH solution |
|---|---|
| Target Compound Data | 4.76 kcal/mol (α-monohydrate) |
| Comparator Or Baseline | α-trihydrate (gibbsite): 7.34 kcal/mol; β-trihydrate: 5.24 kcal/mol |
| Quantified Difference | ΔΔH_sol = -2.58 kcal/mol (35% lower energy requirement) |
| Conditions | NaOH solutions under Bayer process conditions; temperature coefficients derived from equilibrium constants [1] |
Why This Matters
This 35% lower heat of solution directly translates to reduced energy consumption during alumina refining and confirms the monohydrate's unequivocal phase stability under hydrothermal processing conditions, eliminating batch-to-batch variability caused by unintended trihydrate contamination.
- [1] Russell, A. S., Edwards, J. D., & Taylor, C. S. (1955). Solubility and Density of Hydrated Aluminas in NaOH Solutions. JOM, 7, 1123-1128. View Source
